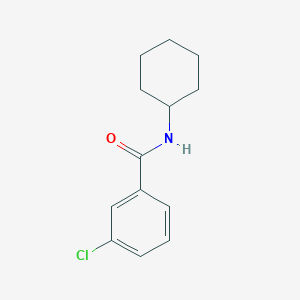

3-chloro-N-cyclohexylbenzamide

Descripción general

Descripción

3-Chloro-N-cyclohexylbenzamide is an organic compound with the molecular formula C13H16ClNO It is a benzamide derivative where a chlorine atom is substituted at the third position of the benzene ring, and a cyclohexyl group is attached to the nitrogen atom of the amide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-cyclohexylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzoyl chloride+cyclohexylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality.

Análisis De Reacciones Químicas

Benzoyl Chloride Route

This method involves reacting 3-chlorobenzoyl chloride with cyclohexylamine in the presence of triethylamine as a base to neutralize hydrochloric acid byproducts . The reaction typically occurs in dichloromethane or toluene under anhydrous conditions. Purification is achieved via column chromatography or recrystallization, yielding the product in high purity .

Isothiocyanate Route

An alternative synthesis employs 3-chlorobenzoyl isothiocyanate and cyclohexylamine in acetone. The reaction mixture is stirred for 1 hour, followed by acidification to isolate the amide product. This method was demonstrated in the synthesis of the title compound, yielding fine crystals after recrystallization .

Phosphonium Salt Method

A novel amidation strategy utilizes in situ-generated phosphonium salts from N-chlorophthalimide and triphenylphosphine. The reaction proceeds via two intermediates: a chloro-phosphonium salt (64 ppm by ³¹P NMR) and an imido-phosphonium salt (32 ppm) . Tricyclohexylphosphine (PCy₃) showed superior performance, affording the amide product in 85% yield, while triphenylphosphine (PPh₃) yielded only 43% . The Tolman angle of phosphines significantly impacts reactivity, with bulkier ligands reducing nucleophilic attack efficiency .

| Phosphine Type | Yield of Product 3aa | Tolman Angle (°) |

|---|---|---|

| Tricyclohexylphosphine | 85% | 179 |

| Triphenylphosphine | 43% | 145 |

| Tributylphosphine | Lower | – |

| Tri-o-tolylphosphine | Lower | 194 |

Hydrolysis Reactions

The amide group in this compound undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and cyclohexylamine. This reaction is critical for understanding its stability in biological systems and during synthetic manipulations.

Infrared (IR) Spectroscopy

Key absorption bands include:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR :

-

¹³C NMR :

Reaction Mechanism Insights

The amidation process via phosphonium salts involves nucleophilic attack of the carboxylate on the chloro-phosphonium intermediate, forming an acyloxy-phosphonium salt. Subsequent elimination of triphenylphosphine oxide yields the amide product . Radical pathways were ruled out via TEMPO trapping experiments .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Opioid Receptor Studies

One of the significant applications of 3-chloro-N-cyclohexylbenzamide is its role in the study of opioid receptors. Research has indicated that compounds structurally related to this compound can serve as templates for developing radiotracers for positron emission tomography (PET). Specifically, derivatives of this compound have been evaluated for their binding affinity and agonist activity at the μ-opioid receptor (MOR), which is crucial in pain management and addiction studies .

Table 1: Binding Affinity and Agonist Potency of Related Compounds

| Compound | Binding Affinity (nM) | Agonist Potency (EC50, nM) |

|---|---|---|

| 3b | 86 | 1-100 |

| 3e | 50 | 1-100 |

The above data demonstrates that certain derivatives exhibit moderate binding affinities, making them suitable candidates for further development as radioligands in neuroimaging studies .

1.2 Inhibition of Advanced Glycation End Products (AGEs)

Another notable application is in the inhibition of receptor for advanced glycation end products (RAGE), which is implicated in various pathological conditions, including diabetes and Alzheimer's disease. The compound FPS-ZM1, which is a derivative of N-benzyl-4-chloro-N-cyclohexylbenzamide, has shown effectiveness in blocking AGE-induced signaling pathways that lead to glomerular fibrosis and other renal complications . This suggests a potential therapeutic role for similar compounds in managing diabetic nephropathy.

Case Studies and Research Findings

3.1 Neuroimaging Applications

Recent studies have utilized derivatives of this compound as potential PET radiotracers. For instance, compounds like [^18F]3b and [^18F]3e have been synthesized and evaluated for their ability to bind selectively to MORs in vivo, highlighting their utility in neuroimaging applications .

3.2 Diabetic Nephropathy Research

In another case study, FPS-ZM1 was tested on human podocytes and mouse models to assess its impact on AGE-induced Notch signaling pathways. The results indicated that pharmacological inhibition using FPS-ZM1 significantly reduced markers associated with renal damage, suggesting its therapeutic potential in diabetic nephropathy management .

Mecanismo De Acción

The mechanism of action of 3-chloro-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the receptor for advanced glycation end-products (RAGE) and Notch1 signaling pathways, which are involved in various cellular processes . By inhibiting these pathways, the compound can modulate cellular responses and has potential therapeutic applications.

Comparación Con Compuestos Similares

- 3-Chloro-N-cycloheptylbenzamide

- 3-Chloro-N-(2,4-dichlorophenyl)benzamide

- 3-Chloro-N-(3,4-dichlorophenyl)benzamide

- 3-Chloro-N-phenethylbenzamide

- 3-Chloro-N-isobutylbenzamide

Comparison: 3-Chloro-N-cyclohexylbenzamide is unique due to its specific substitution pattern and the presence of the cyclohexyl group. This structural uniqueness can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds. For instance, the cyclohexyl group can provide steric hindrance, affecting the compound’s interaction with molecular targets and its overall stability.

Actividad Biológica

3-Chloro-N-cyclohexylbenzamide is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological studies. Its biological activity is primarily linked to its interactions with specific molecular targets, including receptors and enzymes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its amide functional group and a chlorine atom on the benzene ring. The compound can undergo various chemical reactions, such as substitution, reduction, and oxidation, which are essential for its biological applications.

The mechanism of action involves interaction with specific molecular targets. Notably, it has been shown to inhibit the receptor for advanced glycation end-products (RAGE) and affect Notch1 signaling pathways, both of which play critical roles in cellular processes related to inflammation and cancer progression .

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound. For instance, it has been investigated for its effects on cellular signaling pathways and its potential as an inhibitor of specific enzymes. The compound has shown promise in inhibiting certain receptors associated with pain and inflammation.

Table 1: Summary of Biological Activities

Study on Cellular Effects

A study conducted on the effects of this compound on various cancer cell lines demonstrated its cytotoxic properties. The compound was tested against several human cancer cell lines, revealing significant anti-proliferative effects.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| BT-549 (Breast) | 15.32 ± 2.45 | |

| HeLa (Cervical) | 20.11 ± 3.12 | |

| A549 (Lung) | 18.45 ± 1.98 |

These results indicate that this compound exhibits varying degrees of cytotoxicity across different cancer cell types, suggesting its potential as a therapeutic agent.

Research Findings

In vitro autoradiography studies have been employed to assess the binding affinity of this compound to opioid receptors. The results indicated that the compound possesses moderate affinity for the mu-opioid receptor (MOR), which is significant for pain management research.

Table 3: Binding Affinity Data

Propiedades

IUPAC Name |

3-chloro-N-cyclohexylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLRIRXRCDDACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308500 | |

| Record name | 3-chloro-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62250-56-0 | |

| Record name | NSC204517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.